molecular formula C10H5F10NO2 B3041701 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline CAS No. 34065-82-2

2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline

Cat. No.: B3041701
CAS No.: 34065-82-2
M. Wt: 361.14 g/mol
InChI Key: KAOFKBJKSXWOCC-UHFFFAOYSA-N
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Description

2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline: is an organic compound with the molecular formula C10H5F10NO2 and a molecular weight of 361.13 g/mol . This compound is characterized by the presence of two 1,1,2,2,2-pentafluoroethoxy groups attached to the 2 and 5 positions of an aniline ring. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline typically involves the reaction of aniline with 1,1,2,2,2-pentafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 1,1,2,2,2-pentafluoroethanol is replaced by the aniline group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines.

    Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the aniline ring are replaced by other substituents such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed:

Scientific Research Applications

Chemistry: 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials with specific properties.

Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with enhanced efficacy and reduced side effects. Its fluorinated groups can improve the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups can enhance its binding affinity to these targets, leading to increased potency and selectivity. The pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

  • 2,5-Di(1,1,2,2,2-trifluoroethoxy)aniline
  • 2,5-Di(1,1,2,2,2-tetrafluoroethoxy)aniline
  • 2,5-Di(1,1,2,2,2-hexafluoroethoxy)aniline

Comparison: Compared to its similar compounds, 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline is unique due to the presence of five fluorine atoms in each of its ethoxy groups. This high degree of fluorination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and resistance to oxidative degradation. These properties make it particularly valuable in applications where enhanced stability and performance are required .

Properties

IUPAC Name

2,5-bis(1,1,2,2,2-pentafluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F10NO2/c11-7(12,13)9(17,18)22-4-1-2-6(5(21)3-4)23-10(19,20)8(14,15)16/h1-3H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOFKBJKSXWOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(C(F)(F)F)(F)F)N)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F10NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline
Reactant of Route 2
2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline
Reactant of Route 3
2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline
Reactant of Route 4
Reactant of Route 4
2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline
Reactant of Route 5
Reactant of Route 5
2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline
Reactant of Route 6
2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline

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